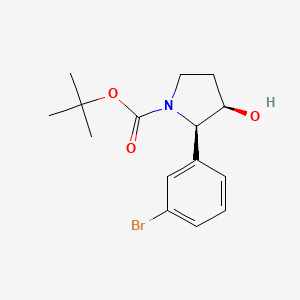

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

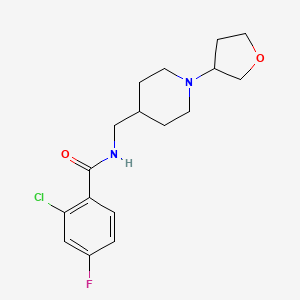

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate and is commonly abbreviated as TBHPC.

科学的研究の応用

Enzyme-catalyzed Kinetic Resolution

- Enzyme Optimization : The first enzyme-catalyzed kinetic resolution of a compound closely related to Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate was achieved. This involved optimizing the enzyme, solvent, and temperature, resulting in a new resolution method with high enantioselectivity. The study highlights the potential of enzymatic methods in the resolution of chiral compounds (Faigl et al., 2013).

Chemical Reactions and Synthesis

- Iron(II)-catalyzed Oxidation : A study explored the direct oxidation of sp3 C-H bonds adjacent to nitrogen in compounds similar to Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate. This process revealed new pathways for generating tert-butoxylated and hydroxylated products (Wei et al., 2011).

- Chiral Auxiliary Synthesis : The compound has been used in the synthesis and applications of a new chiral auxiliary. This involved the preparation of enantiomers of the compound and their utilization in dipeptide synthesis, demonstrating its significance in organic synthesis (Studer et al., 1995).

Analytical Applications

- Capillary Gas Chromatography : The tert-butyldimethylsilyl derivatives of this compound have been used in capillary gas chromatography for the determination of major catecholamine metabolites, highlighting its role in analytical chemistry (Muskiet et al., 1981).

Novel Reactions and Mechanisms

- Dynamic Kinetic Resolution : A study demonstrated the use of a related compound in dynamic kinetic resolution for stereoselective carbon−carbon bond formation. This process is important for synthesizing biologically active compounds (Kubo et al., 1997).

- Palladium-Catalyzed Reactions : This compound has been involved in palladium-catalyzed multicomponent reactions, showing versatility in organic synthesis (Qiu et al., 2017).

Materials Science

- Dendritic Macromolecules Synthesis : The compound has played a role in the synthesis of phenylacetylene dendrimers, showcasing its utility in materials science (Pesak et al., 1997).

特性

IUPAC Name |

tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-7-12(18)13(17)10-5-4-6-11(16)9-10/h4-6,9,12-13,18H,7-8H2,1-3H3/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCYRAFSVNFDAB-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride](/img/structure/B2700264.png)

![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2700269.png)

![N-[4-[Acetyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2700270.png)

![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2700281.png)